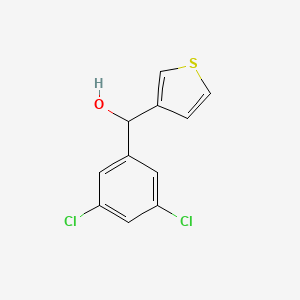

(3,5-Dichlorophenyl)(thiophen-3-yl)methanol

Description

(3,5-Dichlorophenyl)(thiophen-3-yl)methanol is a bidentate aromatic alcohol featuring a 3,5-dichlorophenyl group and a thiophen-3-yl moiety connected via a hydroxymethyl bridge.

Properties

IUPAC Name |

(3,5-dichlorophenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2OS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6,11,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAGTUADRRGXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C2=CC(=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)(thiophen-3-yl)methanol typically involves the reaction of 3,5-dichlorobenzaldehyde with thiophene-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for (3,5-Dichlorophenyl)(thiophen-3-yl)methanol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of (3,5-Dichlorophenyl)(thiophen-3-yl)ketone.

Reduction: Formation of (3,5-Dichlorophenyl)(thiophen-3-yl)methanol.

Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)(thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

3,5-Dichlorobenzyl Alcohol

- Structure : Lacks the thiophene ring, containing only the 3,5-dichlorophenyl group and a hydroxymethyl group.

- Properties : Increased hydrophobicity compared to the thiophene-containing analogue due to the absence of sulfur’s polarizable electrons.

- Applications : Primarily used as an intermediate in agrochemicals or pharmaceuticals, as seen in its role in synthesizing dichlorophenylpiperazine derivatives for dopamine receptor targeting .

2-(3,5-Dichlorophenyl)sulfanylethanol

- Structure: Features a thioethanol chain (-SCH2CH2OH) instead of a hydroxymethyl bridge, with a sulfur atom directly bonded to the dichlorophenyl group.

- Properties: The thioether linkage may enhance metabolic stability compared to the alcohol derivative but reduce hydrogen-bonding capacity.

Thiophene-Aryl Methanol Derivatives

- Example: Ethyl 5‑(3‑(hydroxyamino)acryloyl)‑4‑methyl‑2‑(phenylamino)thiophene‑3‑carboxylate ().

- Structure: Includes a thiophene ring with ester and hydroxyamino substituents, differing in substitution pattern and functional groups.

- Properties : Demonstrated antimicrobial activity, suggesting that thiophene derivatives with polar groups may exhibit enhanced bioactivity compared to simpler alcohols .

Biological Activity

(3,5-Dichlorophenyl)(thiophen-3-yl)methanol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and antioxidant activities. The findings are summarized in tables and include case studies where applicable.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of (3,5-Dichlorophenyl)(thiophen-3-yl)methanol against various pathogenic bacteria.

Table 1: Antibacterial Activity of (3,5-Dichlorophenyl)(thiophen-3-yl)methanol

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 mg/mL | |

| Staphylococcus aureus | 0.25 mg/mL | |

| Bacillus subtilis | 0.75 mg/mL |

The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Antifungal Activity

The antifungal properties of this compound were assessed using various fungal strains.

Table 2: Antifungal Activity of (3,5-Dichlorophenyl)(thiophen-3-yl)methanol

| Fungi Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.4 mg/mL | |

| Aspergillus niger | 0.6 mg/mL |

These results suggest that (3,5-Dichlorophenyl)(thiophen-3-yl)methanol has promising antifungal activity, particularly against opportunistic pathogens.

Antioxidant Activity

The antioxidant capacity was evaluated using standard assays like DPPH and FRAP.

Table 3: Antioxidant Activity of (3,5-Dichlorophenyl)(thiophen-3-yl)methanol

The compound exhibited moderate antioxidant activity, which may contribute to its overall biological efficacy.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (3,5-Dichlorophenyl)(thiophen-3-yl)methanol in clinical isolates of Staphylococcus aureus. The study reported that the compound effectively reduced bacterial load in vitro and showed potential for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.